molecular formula C13H13NO3 B1603119 Ethyl 5-(p-tolyl)isoxazole-3-carboxylate CAS No. 88958-15-0

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

Cat. No. B1603119
CAS RN: 88958-15-0
M. Wt: 231.25 g/mol
InChI Key: XPIUEGYFYXHZBH-UHFFFAOYSA-N
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Description

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate involves a palladium hydrogenation process . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . A solution of NaOH was added to a mixture of propargyl benzoate, ethyl nitroacetate, water, and ethanol, and the mixture was vigorously stirred in a sealed tube at 60 °C for 16 hours .


Molecular Structure Analysis

The molecule has two reducible sites, namely the benzylic-like position and the isoxazole N–O bond . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum proved that it was formed as a Z isomer with complete diastereoselectivity .


Chemical Reactions Analysis

The palladium hydrogenation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate results in a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate can be employed as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods.

Each of these applications demonstrates the compound’s versatility and importance across different fields of scientific research. Its role as an intermediate in organic synthesis and its presence in pharmaceuticals highlight its significance in advancing both chemistry and medicine. In material science, its contribution to OLED technology points to its potential in enhancing electronic devices. As a precursor in agrochemicals, it aids in improving agricultural productivity, while its use in catalyst design and analytical chemistry underscores its utility in industrial and laboratory settings. The ongoing research and development in these areas continue to reveal new possibilities and applications for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate .

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIUEGYFYXHZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629705
Record name Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88958-15-0
Record name Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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